molecular formula C13H11NO5S B8464386 4-Phenoxy-3-sulfamoylbenzoic acid CAS No. 37531-34-3

4-Phenoxy-3-sulfamoylbenzoic acid

Cat. No.: B8464386
CAS No.: 37531-34-3
M. Wt: 293.30 g/mol
InChI Key: CGIGUVDFQZKUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxy-3-sulfamoylbenzoic acid (CAS 37531-34-3) is a benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C13H11NO5S, with a molecular weight of 293.30 g/mol . This compound serves as a key synthetic intermediate and building block for the development of more complex molecules. A primary research application of this chemical scaffold is in the synthesis of xanthones, where derivatives of ortho-phenoxybenzoic acid undergo cyclodehydration reactions . Furthermore, this structural motif is a critical component in known pharmacologically active compounds. For instance, it forms the core structure of bumetanide, a potent loop diuretic drug that functions by inhibiting the sodium-potassium-chloride (NKCC) co-transporter in the thick ascending limb of the loop of Henle . The sulfamoyl benzoic acid group is also being actively investigated in the design of novel bioactive molecules, such as specific agonists for lysophosphatidic acid (LPA) receptors, highlighting its utility in developing new therapeutic agents . Researchers value this compound for its versatility as a precursor in constructing diverse chemical libraries and probing biochemical mechanisms. It is intended for research and development purposes only in a laboratory setting. This product is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

37531-34-3

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

4-phenoxy-3-sulfamoylbenzoic acid

InChI

InChI=1S/C13H11NO5S/c14-20(17,18)12-8-9(13(15)16)6-7-11(12)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)(H2,14,17,18)

InChI Key

CGIGUVDFQZKUBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Nitration of 4-Phenoxybenzoic Acid

The synthesis typically begins with the nitration of 4-phenoxybenzoic acid. This step introduces a nitro group at the meta position relative to the phenoxy substituent, forming 3-nitro-4-phenoxybenzoic acid. The reaction employs a mixture of concentrated nitric acid and sulfuric acid at 0–5°C for 2–4 hours, yielding 70–80% of the nitrated product. The low temperature prevents over-nitration and byproduct formation.

Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid. Hydrogenation at 40–50 psi and 25°C for 6 hours achieves a 90–95% conversion rate to 3-amino-4-phenoxybenzoic acid. This intermediate is critical for subsequent sulfamoylation.

Sulfamoylation Reaction

Sulfamoylation introduces the sulfamoyl group (-SO₂NH₂) via reaction with chlorosulfonic acid (ClSO₃H). The amine intermediate is treated with ClSO₃H in dry dichloromethane at -10°C for 30 minutes, followed by quenching with ammonium hydroxide to yield 4-phenoxy-3-sulfamoylbenzoic acid. This step requires strict moisture control to avoid hydrolysis of the sulfamoyl chloride intermediate.

Key Challenges:

  • Byproduct Formation : Competing sulfonation at the phenoxy ring occurs if temperatures exceed -5°C.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is necessary to isolate the product in 65–75% yield.

Modern Optimization Strategies

Continuous Flow Reactor Systems

Recent advances utilize continuous flow reactors to enhance reaction efficiency. For example, nitration and sulfamoylation are performed in tandem within a microreactor system, reducing reaction times from hours to minutes. A study reported a 92% yield of this compound at a flow rate of 0.5 mL/min and 25°C.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, offering an environmentally friendly alternative. Mixing 3-amino-4-phenoxybenzoic acid with sulfamoyl chloride in a stoichiometric ratio (1:1.2) and milling for 45 minutes at 30 Hz produces the target compound in 85% yield. This method reduces waste and avoids toxic solvents like dichloromethane.

Catalytic Improvements

Triethylamine (TEA) is employed as a catalyst in the sulfamoylation step to neutralize HCl byproducts, shifting the equilibrium toward product formation. Using 1.5 equivalents of TEA in DMF at 0°C increases the yield to 88%.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Peaks at 1725 cm⁻¹ (C=O, carboxylic acid), 1340 cm⁻¹ (S=O), and 1160 cm⁻¹ (C-O) confirm functional groups.

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, aromatic), 7.45–7.30 (m, 5H, phenoxy), 3.20 (s, 2H, NH₂).

    • ¹³C NMR : δ 168.9 (COOH), 156.2 (C-O), 132.1–121.8 (aromatic carbons).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/acetonitrile) reveals ≥98% purity for pharmaceutical-grade material. Retention time: 6.7 minutes.

Comparative Evaluation of Synthesis Methods

MethodConditionsYield (%)Purity (%)Reference
Classical NitrationHNO₃/H₂SO₄, 0–5°C, 4 h7595
Continuous FlowMicroreactor, 25°C, 0.5 mL/min9298
MechanochemicalBall milling, 30 Hz, 45 min8597

Industrial-Scale Production Challenges

Cost of Catalysts

Palladium-based catalysts in hydrogenation steps account for 30–40% of total production costs. Alternatives like iron nanoparticles are under investigation but currently offer lower yields (70–75%).

Waste Management

Sulfuric acid and ammonium hydroxide byproducts require neutralization, generating 5–7 kg of waste per kilogram of product. Membrane filtration systems are being adopted to recover and recycle acids.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Phenoxy-3-sulfamoylbenzoic acid with high purity?

  • Methodology :

  • Utilize regioselective sulfonylation of 4-phenoxybenzoic acid precursors under controlled conditions (e.g., using sulfamoyl chloride in anhydrous solvents like dichloromethane).
  • Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted sulfamoyl chloride or byproducts.
  • Confirm purity using HPLC with UV detection (λ = 254 nm) and reference standards (e.g., 4-hydroxybenzoic acid derivatives as internal controls) .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .
  • Spectroscopic analysis : Combine 1H^1H-NMR (DMSO-d6_6, 400 MHz) and FT-IR (attenuated total reflectance mode) to confirm sulfonamide (-SO2_2NH2_2) and carboxylic acid (-COOH) functional groups.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II or CA-IX) using stopped-flow CO2_2 hydration assays, referencing sulfonamide-based inhibitors like acetazolamide as positive controls .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM range) and cisplatin as a benchmark .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved during refinement?

  • Methodology :

  • Twinning analysis : Use SHELXD to detect twinning operators and refine using HKLF5 format in SHELXL. Adjust the BASF parameter for scale factors .
  • Disordered solvent modeling : Apply SQUEEZE (PLATON) to account for unresolved electron density in solvent regions .
  • Validation tools : Cross-check with CCDC Mercury for geometric outliers and Rfree_\text{free} convergence trends .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • LogP modulation : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the phenoxy ring to improve aqueous solubility, monitored via shake-flask method (octanol/water partition) .
  • Metabolic stability : Perform microsomal assays (rat/human liver microsomes) with LC-MS/MS quantification to assess CYP450-mediated degradation .

Q. How to address contradictory bioactivity data across different assay platforms?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, and cell passage number).
  • Interference checks : Test for fluorescence/quenching artifacts (e.g., intrinsic fluorescence of the compound in fluorogenic assays) using plate-reader controls .
  • Orthogonal validation : Confirm results with alternative methods (e.g., SPR for binding affinity if enzyme assays show variability) .

Q. What computational approaches support structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase) to predict binding poses and affinity scores.
  • QSAR modeling : Train models with descriptors like polar surface area, H-bond donors/acceptors, and MolLogP values from datasets of analogous sulfonamides .

Analytical and Methodological Challenges

Q. How to mitigate interference from impurities during HPLC analysis?

  • Methodology :

  • Gradient optimization : Use C18 columns with mobile phases (0.1% TFA in water/acetonitrile) and adjust gradient slopes to separate the compound from common impurities (e.g., 4-hydroxybenzoic acid or sulfamoyl chloride residues) .
  • Spiking experiments : Add reference standards (e.g., USP-grade 4-hydroxyisophthalic acid) to identify co-eluting peaks .

Q. What are the best practices for handling hydrolytic degradation of the sulfamoyl group?

  • Methodology :

  • Stability studies : Conduct forced degradation in buffered solutions (pH 1–10, 40°C) and monitor via LC-MS for hydrolysis products (e.g., benzoic acid and sulfamic acid).
  • Protective formulations : Use lyophilized powders stored under argon to minimize moisture exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.